1,3-Benzodioxol-2-one
Overview
Description
Scientific Research Applications
1,3-Benzodioxol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
Target of Action
1,3-Benzodioxol-2-one primarily targets the auxin receptor known as TIR1 (Transport Inhibitor Response 1). TIR1 is a key player in auxin signaling pathways, which regulate plant growth and development. By interacting with TIR1, this compound modulates auxin-related responses in plants .
Mode of Action
The interaction between this compound and TIR1 leads to several changes:
Enhanced Root Growth: this compound acts as an auxin receptor agonist , promoting root growth in both Arabidopsis thaliana and Oryza sativa . It surpasses the root growth-promoting activity of the well-known auxin, NAA (1-naphthylacetic acid) .
Auxin-Like Functions: Similar to natural auxins, this compound exhibits auxin-like physiological functions. It is recognized by TIR1 and significantly enhances the transcriptional activity of the auxin response reporter DR5:GUS .
Transcriptional Response: Transcriptome analysis reveals that this compound induces a common transcriptional response with auxin, down-regulating the expression of root growth-inhibiting genes .
Biochemical Pathways
The downstream effects involve modulation of gene expression related to root growth. By down-regulating inhibitory genes, this compound promotes root elongation and branching, ultimately enhancing crop productivity .
Pharmacokinetics
Unfortunately, specific pharmacokinetic data for this compound are scarce. Its potential as an auxin receptor agonist suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
At the molecular and cellular levels, this compound’s action leads to increased root growth, improved nutrient uptake, and enhanced plant resilience. These effects contribute to overall crop health and yield .
Action Environment
Environmental factors play a crucial role in the efficacy and stability of this compound. Researchers study its occurrence, behavior, and potential biodegradation pathways in the environment. Its structural similarity to other relevant compounds makes it an intriguing subject for analytical chemists .
Biochemical Analysis
Biochemical Properties
1,3-Benzodioxol-2-one plays a significant role in biochemical reactions, particularly as a structural component in various bioactive molecules. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain responses . Additionally, this compound can interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of COX enzymes, thereby modulating the production of prostaglandins and other signaling molecules . This can lead to changes in inflammatory responses and cellular proliferation. Furthermore, this compound derivatives have shown cytotoxic effects on certain cancer cell lines, indicating their potential as anticancer agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, it can inhibit COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can reduce inflammation and pain. Additionally, this compound may interact with cytochrome P450 enzymes, altering their activity and affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in cell cultures has demonstrated sustained effects on cellular function, including prolonged inhibition of COX enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit COX enzymes and reduce inflammation without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, including drugs and endogenous substrates. The compound’s metabolic pathways may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its relatively high water solubility facilitates its distribution in aqueous environments, while its interactions with cellular membranes and proteins can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . These localization patterns are essential for its activity and function, as they determine the specific biomolecules and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-2-one can be synthesized through several methods. One common method involves the reaction of catechol with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_4\text{O}_3 + 2\text{HCl} ]
Another method involves the use of dimethyl carbonate as a carbonylating agent in the presence of a catalyst such as potassium carbonate. The reaction conditions typically involve heating the reactants to a temperature of around 100°C.
Industrial Production Methods
Industrial production of this compound often employs the phosgene method due to its efficiency and high yield. The process involves the careful handling of phosgene, a toxic gas, and the use of appropriate safety measures. The reaction is carried out in a controlled environment to ensure the safety of the workers and the quality of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form catechol and carbon dioxide.
Reduction: It can be reduced to form catechol.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Catechol and carbon dioxide.
Reduction: Catechol.
Substitution: Various substituted catechol derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1,3-Benzodioxol-2-one can be compared with other similar compounds, such as:
1,3-Benzodioxole: This compound has a similar structure but lacks the carbonate group. It is used in the synthesis of various organic compounds and has different chemical properties.
Catechol: This compound is the precursor to this compound and has two hydroxyl groups attached to a benzene ring. It is used in the production of various chemicals and has different reactivity.
Dimethyl Carbonate: This compound is used as a carbonylating agent in the synthesis of this compound and has different chemical properties and applications.
Properties
IUPAC Name |
1,3-benzodioxol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSDGIEKAQVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062231 | |
Record name | 1,3-Benzodioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171-74-6 | |
Record name | 1,3-Benzodioxol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2171-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002171746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxol-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzodioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzodioxol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using triphosgene in the synthesis of 1,3-Benzodioxol-2-one?
A1: Research indicates that using triphosgene and triethylamine to synthesize this compound from catechol offers several advantages. These include a simplified operational procedure and the production of high-purity products. []
Q2: How does the structure of this compound compare to other cyclic carbonates?
A2: X-ray crystallography reveals that this compound, the first cyclic carbonate of an aromatic diol to have its structure elucidated by this method, possesses a unique structure. [] Its C-O bonds are slightly longer than those observed in cyclic carbonates derived from aliphatic vicinal diols. The crystal structure itself is composed of π-stacked molecules, with inversion-related molecules stacked along the b-axis, exhibiting a distance of 3.631 (1) Å between the centroids of their benzene rings. []
Q3: Has the electrochemical behavior of this compound been investigated?
A3: Yes, studies have explored the electrochemical behavior of this compound, particularly in the context of lithium-ion batteries. Research has focused on its performance in electrolyte systems, examining its impact on the formation of the solid electrolyte interface on the anode. [, ]
Q4: Are there alternative methods for synthesizing this compound?
A4: Beyond the use of triphosgene, researchers have explored direct synthesis methods for this compound. One such approach utilizes a Rh(I)-promoted system, facilitating the production of the compound from styrene, dioxygen, and carbon dioxide. [] This alternative route highlights the ongoing efforts to explore efficient and sustainable synthesis pathways for this compound.
Q5: What is the focus of ongoing research regarding this compound's reactivity?
A5: Current research aims to understand the mechanisms involved in the reduction of this compound and its implications for solid electrolyte interphase formation in lithium-ion batteries. [] Additionally, there's interest in exploring the addition of electrophiles to this compound, further expanding its potential applications in organic synthesis. []
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